molecular formula C10H19N3O3 B14011143 tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate

Cat. No.: B14011143
M. Wt: 229.28 g/mol
InChI Key: ICMRUAQEVGWING-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine typically involves the reaction of 3-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester with hydroxylamine. The reaction is carried out in an ethanol solution under reflux conditions for approximately 2 hours . The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of free amines after Boc group removal.

Scientific Research Applications

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and proteins. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-3-(N-hydroxycarbamimidoyl)-piperidine
  • tert-Butyl 4-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate
  • tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate

Uniqueness

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)

InChI Key

ICMRUAQEVGWING-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N

Origin of Product

United States

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